molecular formula C17H13F3N4O B15087998 3-Methyl-1-phenyl-4-((3-(trifluoromethyl)phenyl)diazenyl)-1H-pyrazol-5(4H)-one CAS No. 20124-87-2

3-Methyl-1-phenyl-4-((3-(trifluoromethyl)phenyl)diazenyl)-1H-pyrazol-5(4H)-one

Cat. No.: B15087998
CAS No.: 20124-87-2
M. Wt: 346.31 g/mol
InChI Key: FKWMBTLYMSRLML-UHFFFAOYSA-N
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Description

3-Methyl-1-phenyl-4-((3-(trifluoromethyl)phenyl)diazenyl)-1H-pyrazol-5(4H)-one is a complex organic compound known for its unique chemical structure and properties. This compound features a trifluoromethyl group, which plays a significant role in its reactivity and applications.

Preparation Methods

The synthesis of 3-Methyl-1-phenyl-4-((3-(trifluoromethyl)phenyl)diazenyl)-1H-pyrazol-5(4H)-one typically involves multiple steps, starting with the preparation of the core pyrazolone structureCommon synthetic routes include radical trifluoromethylation, which has been extensively studied for its efficiency and selectivity . Industrial production methods often involve optimizing these reactions for large-scale synthesis, ensuring high yields and purity.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

3-Methyl-1-phenyl-4-((3-(trifluoromethyl)phenyl)diazenyl)-1H-pyrazol-5(4H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with various molecular targets. The trifluoromethyl group enhances its ability to interact with biological molecules, potentially affecting enzyme activity and signaling pathways. Detailed studies are required to fully elucidate the specific molecular targets and pathways involved .

Comparison with Similar Compounds

Compared to other similar compounds, 3-Methyl-1-phenyl-4-((3-(trifluoromethyl)phenyl)diazenyl)-1H-pyrazol-5(4H)-one stands out due to its trifluoromethyl group, which imparts unique chemical and physical properties. Similar compounds include other trifluoromethyl-substituted pyrazolones and diazenyl derivatives. These compounds share some reactivity patterns but differ in their specific applications and effects .

Properties

CAS No.

20124-87-2

Molecular Formula

C17H13F3N4O

Molecular Weight

346.31 g/mol

IUPAC Name

5-methyl-2-phenyl-4-[[3-(trifluoromethyl)phenyl]diazenyl]-4H-pyrazol-3-one

InChI

InChI=1S/C17H13F3N4O/c1-11-15(16(25)24(23-11)14-8-3-2-4-9-14)22-21-13-7-5-6-12(10-13)17(18,19)20/h2-10,15H,1H3

InChI Key

FKWMBTLYMSRLML-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=O)C1N=NC2=CC=CC(=C2)C(F)(F)F)C3=CC=CC=C3

Origin of Product

United States

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